1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-1-YL)ethanone 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-1-YL)ethanone
Brand Name: Vulcanchem
CAS No.: 937591-32-7
VCID: VC3944631
InChI: InChI=1S/C16H22BNO3/c1-11(19)18-9-8-12-10-13(6-7-14(12)18)17-20-15(2,3)16(4,5)21-17/h6-7,10H,8-9H2,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(CC3)C(=O)C
Molecular Formula: C16H22BNO3
Molecular Weight: 287.2 g/mol

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-1-YL)ethanone

CAS No.: 937591-32-7

Cat. No.: VC3944631

Molecular Formula: C16H22BNO3

Molecular Weight: 287.2 g/mol

* For research use only. Not for human or veterinary use.

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-1-YL)ethanone - 937591-32-7

Specification

CAS No. 937591-32-7
Molecular Formula C16H22BNO3
Molecular Weight 287.2 g/mol
IUPAC Name 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroindol-1-yl]ethanone
Standard InChI InChI=1S/C16H22BNO3/c1-11(19)18-9-8-12-10-13(6-7-14(12)18)17-20-15(2,3)16(4,5)21-17/h6-7,10H,8-9H2,1-5H3
Standard InChI Key UXKBEEFKAJIQLK-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(CC3)C(=O)C
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(CC3)C(=O)C

Introduction

Structural Characteristics and Molecular Composition

Molecular Architecture

The compound’s structure consists of an indoline scaffold (a bicyclic system comprising a benzene ring fused to a pyrrolidine ring) substituted at the 5-position with a pinacol boronic ester group. The boronic ester, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, protects the reactive boronic acid moiety, enhancing stability and handling properties. At the 1-position of the indoline, an acetyl group (ethanone) is attached, contributing to the molecule’s electron-withdrawing characteristics.

Key structural descriptors include:

  • IUPAC Name: 1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroindol-1-yl]ethanone

  • SMILES Notation: B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(CC3)C(=O)C

  • InChIKey: UXKBEEFKAJIQLK-UHFFFAOYSA-N

The planar indoline system and the tetrahedral boron center create a hybrid geometry that influences reactivity in cross-coupling reactions.

Synthesis and Manufacturing Processes

Multi-Step Synthetic Pathways

The synthesis of 1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-1-yl)ethanone typically involves three stages:

  • Indoline Core Formation: Cyclization of aniline derivatives with acrylate esters or haloketones generates the indoline backbone.

  • Boronic Ester Introduction: A Miyaura borylation reaction installs the pinacol boronic ester group at the 5-position using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst.

  • Acetylation: The indoline nitrogen is acetylated using acetyl chloride or acetic anhydride in the presence of a base .

A representative reaction sequence is:

Indoline+B2pin2Pd(dppf)Cl2,KOAcBoronic ester intermediateAc2OFinal product\text{Indoline} + \text{B}_2\text{pin}_2 \xrightarrow{\text{Pd(dppf)Cl}_2, \text{KOAc}} \text{Boronic ester intermediate} \xrightarrow{\text{Ac}_2\text{O}} \text{Final product}

This method achieves yields of 60–75% under optimized conditions.

Applications in Organic Synthesis and Drug Development

Suzuki-Miyaura Cross-Coupling Reactions

The compound’s boronic ester group enables carbon-carbon bond formation in palladium-catalyzed Suzuki-Miyaura reactions. For example, it couples with aryl halides to generate biaryl structures, a common motif in pharmaceuticals:

Ar-X+Indoline-BpinPd(PPh3)4,BaseAr-Indoline+Byproducts\text{Ar-X} + \text{Indoline-Bpin} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Base}} \text{Ar-Indoline} + \text{Byproducts}

This reactivity is exploited in synthesizing kinase inhibitors targeting oncology and inflammatory diseases.

Pharmaceutical Intermediates

The indoline-acetyl moiety mimics ATP-binding sites in kinases, making the compound a precursor for drugs like imatinib analogs. Recent studies demonstrate its utility in constructing PI3K and BTK inhibitors.

Comparative Analysis with Related Boronic Acid Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key SubstituentPrimary Application
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-1-yl)ethanoneC₁₆H₂₂BNO₃287.2AcetylKinase inhibitor synthesis
2-Chloro-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-1-yl)ethanoneC₁₆H₂₁BClNO₃321.6ChloroacetylAntibacterial agents
1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-1-yl)ethanoneC₁₆H₂₂BNO₃287.26-Boron substitutionMaterials science

The acetyl group in the parent compound enhances electron withdrawal, accelerating cross-coupling kinetics compared to chloro or morpholino derivatives .

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